

# Comparative Dissolution Profiles of Lamivudine Formulations: A Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lamivudine salicylate*

Cat. No.: *B7908371*

[Get Quote](#)

A comprehensive analysis of the in-vitro dissolution behavior of various Lamivudine oral solid dosage forms is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data from multiple studies to provide an objective comparison of innovator and generic Lamivudine formulations.

Note on "**Lamivudine Salicylate**": The following data pertains to Lamivudine. No significant body of research on the dissolution profile of "**Lamivudine salicylate**" was identified. It is presumed the query intended to investigate the widely formulated and studied Lamivudine.

## Executive Summary

Lamivudine is a Biopharmaceutics Classification System (BCS) Class I or III drug, indicating high solubility.<sup>[1]</sup> Dissolution studies across various pH media consistently demonstrate that most immediate-release Lamivudine tablet formulations are very rapidly dissolving.<sup>[1][2][3]</sup> In many cases, more than 85% of the drug dissolves within 15 minutes, often rendering the calculation of the similarity factor ( $f_2$ ) unnecessary as the profiles are considered similar without it.<sup>[1][2][3]</sup> The dissolution of Lamivudine generally appears to be pH-independent.<sup>[1]</sup>

## Comparative Dissolution Data

The following table summarizes the dissolution performance of different Lamivudine formulations in standard dissolution media. The data is aggregated from several comparative studies.

Formulation Type	Dissolution Medium	Time (minutes)	% Drug Dissolved	Key Findings
Innovator vs. Generic Tablets	pH 1.2, 4.5, 6.8 Buffer; Deaerated Water	15	> 85%	Generic tablets show similar dissolution profiles to the reference (innovator) product. All are very rapidly dissolving.[1][4]
Generic A and B vs. Innovator (Epivir®)	pH 1.2, 4.5, 6.8 Buffer	15	> 85%	Both generic formulations were found to have the same dissolution kinetic profile as the innovator drug.[2][3]
Combination Tablets (Lamivudine/Zidovudine)	0.1 N HCl, pH 4.5 Phosphate Buffer, pH 6.8 Phosphate Buffer	10	> 90%	Two generic combination products (Lazid and Virex-LZ) showed rapid dissolution, with over 90% of Lamivudine released in 10 minutes.[5]
Solid Lipid Nanoparticles (SLNs)	Simulated Gastric Fluid (SGF, pH 1.2)	10 hours	49% - 60%	These formulations demonstrate a sustained-release profile.[6][7]

Solid Lipid Nanoparticles (SLNs)	Simulated Intestinal Fluid (SIF, pH 7.2)	10 hours	63.5% - 72.8%	Release is higher in simulated intestinal fluid compared to gastric fluid. <a href="#">[6]</a> <a href="#">[7]</a>
Microspheres	0.01 M HCl	1 hour - 4 hours	Sustained Release	Tmax increased from 1 hour (conventional tablet) to 4 hours, confirming sustained action. <a href="#">[8]</a>

## Experimental Protocols

Detailed methodologies for the dissolution studies cited are outlined below.

### Dissolution Testing of Immediate-Release Tablets

This protocol is a composite of standard methods used in multiple comparative studies of innovator and generic Lamivudine tablets.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Apparatus: USP Apparatus 2 (Paddle) or USP Apparatus 1 (Basket) have been used. Paddle speed is typically set to 50 or 75 rpm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[9\]](#)
- Dissolution Media:
  - 900 mL of 0.1 N HCl or buffer at pH 1.2.
  - 900 mL of acetate buffer at pH 4.5.
  - 900 mL of phosphate buffer at pH 6.8.
  - Deaerated water has also been used as a medium.[\[1\]](#)
- Temperature: The medium is maintained at  $37 \pm 0.5$  °C.

- Sampling: Aliquots (e.g., 5 mL) are withdrawn at specified time points (e.g., 5, 10, 15, 20, 30 minutes).[\[2\]](#)[\[3\]](#) Withdrawn volume is replaced with fresh, pre-warmed medium.
- Sample Analysis: The concentration of dissolved Lamivudine is determined using a validated analytical method, typically:
  - High-Performance Liquid Chromatography (HPLC): A common method involves a C18 column with a mobile phase of acetonitrile and water (e.g., 10:90) adjusted to an acidic pH (e.g., 2.5 with o-phosphoric acid).[\[1\]](#)[\[4\]](#)
  - UV-Visible Spectrophotometry: Quantification is performed at the wavelength of maximum absorbance, which varies with the pH of the medium (e.g., 270 nm to 280 nm).[\[2\]](#)[\[3\]](#)[\[10\]](#)

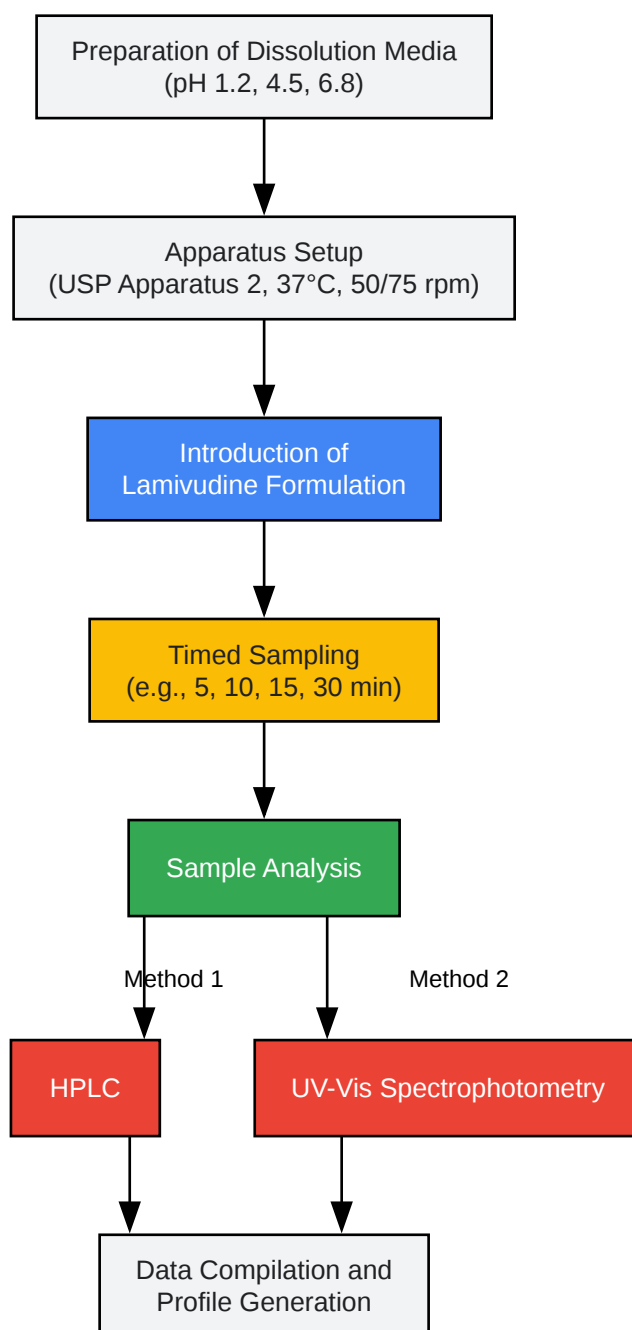
## In-Vitro Release from Solid Lipid Nanoparticles

This protocol describes the study of sustained-release formulations.[\[6\]](#)

- Apparatus: Dialysis membrane method.
- Dissolution Media:
  - 250 mL of Simulated Gastric Fluid (SGF, pH 1.2).
  - 250 mL of Simulated Intestinal Fluid (SIF, pH 7.2).
- Temperature: Maintained at  $37 \pm 1$  °C.
- Procedure: A polycarbonate dialysis membrane is pre-treated by soaking in the dissolution medium. The SLN formulation is placed within the dialysis bag, which is then suspended in the dissolution medium.
- Sample Analysis: Samples are withdrawn from the dissolution medium at various time points and analyzed by UV-Visible spectrophotometry at the appropriate wavelength (e.g., 248 nm in SGF and 271 nm in SIF).[\[6\]](#)

## Visualizations

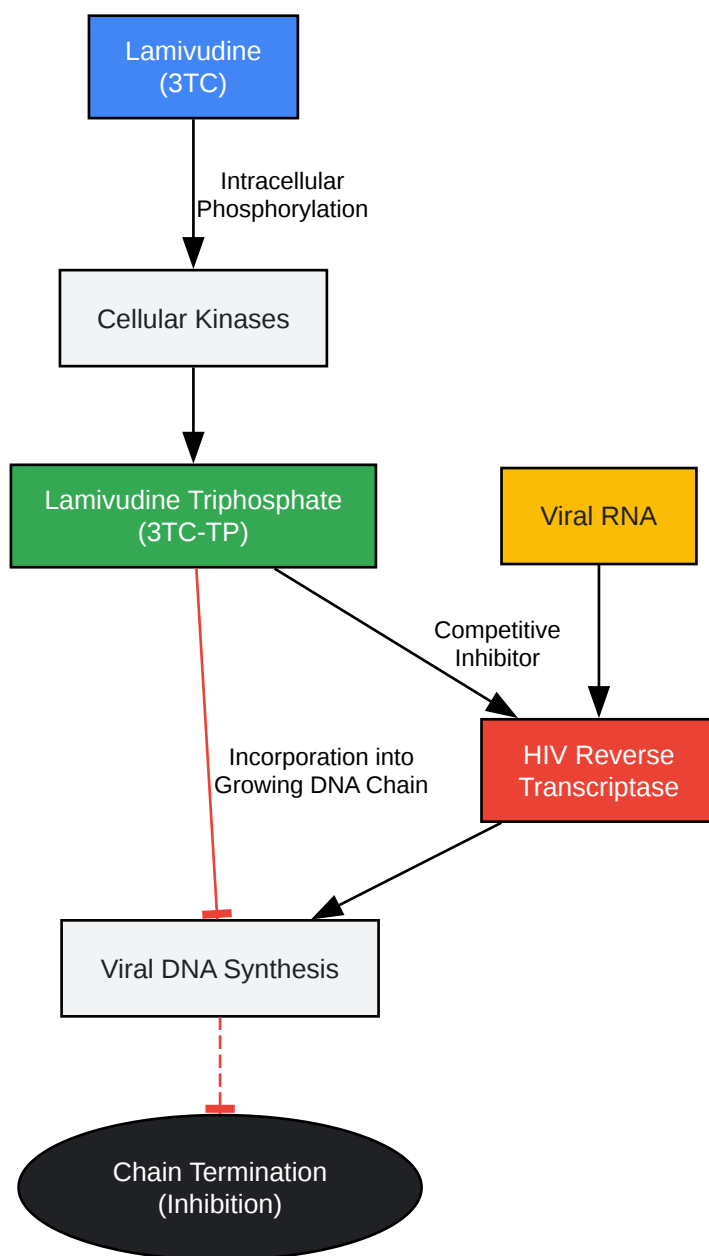
### Experimental Workflow for Dissolution Testing



[Click to download full resolution via product page](#)

Caption: Workflow for comparative dissolution testing of Lamivudine tablets.

## Mechanism of Action of Lamivudine



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for Lamivudine's mechanism of action.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. scielosp.org [scielosp.org]
- 3. Comparative evaluation of dissolution profiles of the generic drug lamivudine 150 mg tablet marketed in Peru vs. the innovative Epivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. mathewsopenaccess.com [mathewsopenaccess.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Dissolution test for lamivudine tablets: optimization and statistical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Comparative Dissolution Profiles of Lamivudine Formulations: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7908371#comparative-dissolution-profiles-of-lamivudine-salicylate-formulations]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)